Josamycin propionate

Descripción

Propiedades

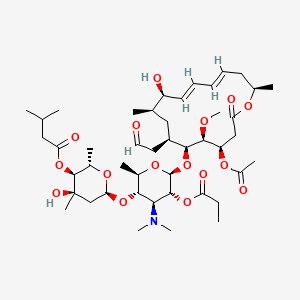

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWASFCRCRXRKF-VGOAISAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31674-19-8 |

Source

|

| Record name | Josamycin propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031674198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JOSAMYCIN 2A-PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911QFM8O20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Josamycin Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Josamycin propionate, a macrolide antibiotic, exerts its bacteriostatic and at higher concentrations, bactericidal effects primarily by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound. It delves into its interaction with the bacterial ribosome, the kinetics of this binding, and its multifaceted impact on the process of translation. Furthermore, this document outlines its effects on mitochondrial protein synthesis and its interaction with specific cellular signaling pathways. Quantitative data are presented in tabular format for clarity, and key experimental methodologies are described. Visual diagrams generated using the DOT language are provided to illustrate complex pathways and workflows.

Introduction

Josamycin is a 16-membered ring macrolide antibiotic produced by Streptomyces narbonensis.[1] The propionate ester, this compound, is a prodrug that enhances oral absorption and bioavailability. Like other macrolides, its principal mode of action is the inhibition of bacterial protein synthesis.[2] This is achieved through high-affinity binding to the large (50S) ribosomal subunit, thereby interfering with multiple steps in the translation elongation cycle.[3][4] This guide offers a comprehensive overview of these mechanisms for professionals in the field of drug discovery and development.

Interaction with the Bacterial Ribosome

The primary target of josamycin is the 50S subunit of the bacterial ribosome.[5] It binds within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[3] This binding is a reversible process characterized by a strong affinity and a prolonged residence time on the ribosome. The interaction is stabilized by hydrogen bonds and hydrophobic interactions.[2]

Binding Kinetics

The interaction of josamycin with the Escherichia coli ribosome has been characterized using a cell-free mRNA translation system. The kinetic parameters highlight a stable and long-lasting association.[3]

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | 5.5 nM | E. coli cell-free system | [3] |

| Average Lifetime on Ribosome | 3 hours | E. coli cell-free system | [3] |

Inhibition of Protein Synthesis

Josamycin's binding to the 50S ribosomal subunit leads to a multi-pronged inhibition of protein synthesis, ultimately halting bacterial growth.[5] The mechanism is more complex than a simple steric blockade of the exit tunnel and involves a dual inhibitory action.[6]

Direct Inhibition of Peptide Elongation

Josamycin directly interferes with the elongation of the polypeptide chain. This inhibition is context-dependent, with the effect being most pronounced in the early stages of translation.[3]

-

Inhibition of Peptidyl Transferase Activity: By binding near the PTC, josamycin perturbs the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby hindering the formation of peptide bonds.[2][7] It has been shown to slow down the formation of the first peptide bond in an amino acid-dependent manner.[3]

-

Blockade of Nascent Peptide Elongation: Josamycin completely inhibits the formation of the second or third peptide bond, depending on the specific amino acid sequence of the nascent peptide.[3][8] This suggests a direct steric hindrance or an allosteric effect on the PTC as the nascent chain grows.

Indirect Inhibition via Peptidyl-tRNA Drop-off

A key feature of josamycin's mechanism is the induction of premature dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off".[3]

-

Mechanism of Drop-off: Josamycin stimulates the rate of peptidyl-tRNA dissociation from the ribosome.[3] This premature termination of translation leads to the accumulation of incomplete and non-functional peptides.

-

Depletion of tRNA Pools: The rapid drop-off of peptidyl-tRNA effectively sequesters tRNA molecules, leading to a depletion of the intracellular pool of aminoacyl-tRNAs available for protein synthesis.[6] This indirect mechanism further contributes to the overall inhibition of protein synthesis and bacterial growth.[3]

The following diagram illustrates the dual mechanism of action of josamycin.

Off-Target Effects: Mitochondrial Protein Synthesis

Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, josamycin can also affect protein synthesis within mammalian mitochondria.[9] This is a critical consideration in drug development due to potential toxicity.

Inhibition of Mitochondrial Ribosomes

Josamycin has been shown to inhibit protein synthesis in an in vitro bovine mitochondrial translation system.[9]

| Parameter | Value | System | Reference |

| IC50 | 12.3 µM | Bovine mitochondrial translation system | [9] |

This inhibition of mitochondrial protein synthesis can lead to impaired oxidative phosphorylation and a metabolic shift towards glycolysis in mammalian cells.[9]

Interaction with Cellular Signaling Pathways

Recent research has uncovered a unique interaction between josamycin and the mitogen-activated protein kinase (MAPK) signaling pathway in mammalian cells, which may contribute to its observed anti-inflammatory effects.[5]

The GADD45A-MAP3K4-p38 MAPK Pathway

Studies have shown that knockdown of genes encoding for GADD45A, MAP3K4, and MAP2K3 sensitizes cells to josamycin.[5] These proteins are components of a signaling cascade that activates p38 MAPK. This suggests that josamycin may directly or indirectly modulate this pathway.

The proposed signaling pathway is depicted below.

Experimental Protocols

Ribosome Binding Assay (Filter Binding)

This assay is used to determine the binding affinity of josamycin to the ribosome.

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and sucrose gradient ultracentrifugation.

-

Radiolabeling of Josamycin: Prepare [3H]- or [14C]-labeled josamycin.

-

Binding Reaction: Incubate a constant concentration of radiolabeled josamycin with varying concentrations of ribosomes in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl, and DTT) at a specified temperature (e.g., 37°C) to reach equilibrium.

-

Filtration: Pass the binding reaction mixture through a nitrocellulose filter. The ribosomes and any bound josamycin will be retained on the filter, while unbound josamycin will pass through.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound josamycin as a function of the ribosome concentration. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the inhibitory effect of josamycin on overall protein synthesis.

Methodology:

-

Preparation of Cell-Free Translation System: Prepare a cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for transcription and translation, or use a commercially available purified system.

-

Template DNA/mRNA: Use a plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase) or the corresponding mRNA as a template.

-

Reaction Mixture: Set up reaction mixtures containing the cell-free system, the template, an amino acid mixture including a radiolabeled amino acid (e.g., [35S]-methionine), and varying concentrations of this compound.

-

Incubation: Incubate the reactions at 37°C for a defined period to allow for protein synthesis.

-

Measurement of Protein Synthesis:

-

Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity.

-

Reporter Gene Activity: If a reporter enzyme is used, measure its activity using a suitable substrate and detection method (e.g., luminescence for luciferase).

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.

Peptidyl-tRNA Drop-off Assay

This assay quantifies the premature release of peptidyl-tRNA from the ribosome in the presence of josamycin.

Methodology:

-

In Vitro Translation: Perform an in vitro translation reaction as described above, but with a specific mRNA template.

-

Labeling: Use a radiolabeled amino acid to label the nascent polypeptide chain.

-

Incubation with Josamycin: Add josamycin to the reaction at a concentration known to inhibit protein synthesis.

-

Separation of Ribosomes and Supernatant: Separate the ribosomes (containing bound peptidyl-tRNA) from the supernatant (containing dropped-off peptidyl-tRNA) by ultracentrifugation through a sucrose cushion.

-

Quantification: Measure the radioactivity in both the ribosomal pellet and the supernatant.

-

Data Analysis: Calculate the percentage of peptidyl-tRNA drop-off as the ratio of radioactivity in the supernatant to the total radioactivity (pellet + supernatant).

The workflow for investigating the dual mechanism of action is outlined below.

Conclusion

The mechanism of action of this compound is multifaceted, extending beyond simple steric hindrance within the ribosomal exit tunnel. Its high-affinity and long-duration binding to the 50S ribosomal subunit leads to a potent dual inhibition of protein synthesis through direct interference with peptide elongation and the induction of peptidyl-tRNA drop-off, which depletes the available tRNA pool. Furthermore, its off-target effects on mitochondrial ribosomes and its interaction with the p38 MAPK signaling pathway are important considerations for its therapeutic use and for the development of future macrolide antibiotics. The experimental approaches detailed in this guide provide a framework for the continued investigation of the intricate mechanisms of this important class of antibiotics.

References

- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. journals.asm.org [journals.asm.org]

- 4. Graphviz [graphviz.org]

- 5. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Structural insights into context-specific inhibition of bacterial translation by macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Filter binding assay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Josamycin Propionate: Chemical Structure, Properties, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Josamycin propionate is a macrolide antibiotic, a class of bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanisms of action. Detailed experimental protocols for its analysis and characterization are presented, alongside visualizations of its molecular structure and biological pathways to facilitate a deeper understanding for research and development applications.

Chemical and Physical Properties

This compound is a white to light yellowish-white crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

| CAS Number | 31674-19-8 |

| Molecular Formula | C₄₅H₇₃NO₁₆ |

| SMILES | CCC(=O)O[C@H]1/C=C/C=C/C--INVALID-LINK--OC(=O)C--INVALID-LINK--C[C@H]1C)O[C@@]2([H])--INVALID-LINK--(--INVALID-LINK--O2)O[C@H]3C--INVALID-LINK--(--INVALID-LINK--O3)OC(=O)CC(C)C)O)N(C)C)O)OC">C@HOC(=O)C |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 884.06 g/mol | [2] |

| Melting Point | Approximately 252°C (with decomposition) | [1] |

| Solubility | Freely soluble in methanol and ethanol (95%); Soluble in diethyl ether; Practically insoluble in water. | [1] |

| Specific Optical Rotation | -65° to -75° (dried substance) | [3] |

Chemical Structure

The chemical structure of this compound is characterized by a 16-membered lactone ring, which is a hallmark of macrolide antibiotics.

References

Josamycin Propionate: A Technical Guide to its Discovery, Synthesis, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Josamycin propionate, a semi-synthetic macrolide antibiotic, is a derivative of josamycin, a natural product of Streptomyces narbonensis var. josamyceticus. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biosynthetic origins of this compound. It details the experimental protocols for its synthesis and analysis, presents quantitative data in a structured format, and visually elucidates the biosynthetic and relevant signaling pathways. This guide is intended to serve as a core resource for professionals in the fields of medicinal chemistry, microbiology, and drug development.

Discovery and Background

Josamycin was first isolated in 1964 by Hamao Umezawa and his colleagues from the fermentation broth of Streptomyces narbonensis var. josamyceticus.[1] As a 16-membered macrolide antibiotic, josamycin exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria by inhibiting bacterial protein synthesis.[2] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA.[3]

The propionate ester of josamycin was later developed to enhance the pharmacokinetic properties of the parent compound, such as improved stability and bioavailability, while retaining its potent antibacterial activity.[4] Upon administration, the propionate group is hydrolyzed by esterases in the body, releasing the active josamycin molecule.[4]

Chemical Synthesis of this compound

The synthesis of this compound from josamycin is achieved through an esterification reaction. The following protocol is based on established methods.

Experimental Protocol: Esterification of Josamycin

Objective: To synthesize di-propionyl josamycin via esterification of josamycin with propionic anhydride.

Materials:

-

Josamycin

-

Propionic anhydride

-

Pyridine

-

Ice water

-

2N Sodium hydroxide solution

-

70% aqueous methanol

Procedure:

-

Dissolve 20 g of josamycin in 25 g of propionic anhydride.

-

Add 0.1 ml of pyridine to the solution.

-

Heat the mixture to 60°C for 5 hours.

-

Pour the reaction mixture into 200 ml of ice water.

-

Allow the mixture to stand for 2 hours.

-

Adjust the pH of the resulting mixture to approximately 5 with a 2N sodium hydroxide solution.

-

Separate the formed white precipitates by filtration.

-

Recrystallize the precipitates from 70% aqueous methanol to yield di-propionyl josamycin.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | Josamycin | U.S. Patent 3,957,768 |

| Reagents | Propionic anhydride, Pyridine | U.S. Patent 3,957,768 |

| Reaction Temperature | 60°C | U.S. Patent 3,957,768 |

| Reaction Time | 5 hours | U.S. Patent 3,957,768 |

| Product | Di-propionyl josamycin | U.S. Patent 3,957,768 |

| Yield | 1.01 g (from 20 g of Josamycin) | U.S. Patent 3,957,768 |

| Melting Point | 130°C | U.S. Patent 3,957,768 |

Synthesis Workflow

Caption: Workflow for the synthesis of di-propionyl josamycin.

Biosynthesis of Josamycin

Josamycin is a polyketide, a class of natural products synthesized by polyketide synthases (PKSs). The biosynthesis of the josamycin macrolactone ring is carried out by a Type I PKS, a large, modular enzyme complex. Each module is responsible for the addition and modification of a two-carbon unit to the growing polyketide chain.

While the complete gene cluster for josamycin biosynthesis has not been fully elucidated in publicly available literature, a putative pathway can be constructed based on the known structure of josamycin and the general mechanism of Type I PKSs.

Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of josamycin.

Experimental Protocols for Analysis and Characterization

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify it in various matrices.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

-

A mixture of acetonitrile, phosphate buffer (pH 3, 0.2 M), tetrabutylammonium hydrogen sulphate (0.2 M), and water (21:5:3:71, v/v/v/v).

Procedure:

-

Prepare the mobile phase and degas it.

-

Set the column temperature to 45°C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 232 nm.

-

Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Inject a defined volume of the sample solution into the HPLC system.

-

Analyze the resulting chromatogram to determine the retention time and peak area of this compound and any impurities.

Antimicrobial Susceptibility Testing (Agar Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains.

Materials:

-

Mueller-Hinton agar

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile petri dishes

Procedure:

-

Prepare a series of two-fold serial dilutions of the this compound stock solution.

-

Incorporate each dilution into molten Mueller-Hinton agar and pour into sterile petri dishes. Prepare a control plate with no antibiotic.

-

Once the agar has solidified, spot-inoculate the plates with the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway Interactions

Recent studies have indicated that in addition to its antibacterial effects, josamycin can modulate signaling pathways in mammalian cells. Specifically, it has been shown to sensitize cells to the effects of certain anticancer drugs by impacting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Knockdown of MAP3K4, MAP2K3, and GADD45A has been shown to sensitize K562 cancer cells to josamycin.[5]

Josamycin's Influence on the MAPK Signaling Pathway

Caption: Josamycin's interaction with the MAPK signaling pathway.

Conclusion

This compound remains a clinically relevant macrolide antibiotic. Its semi-synthetic nature allows for improved pharmacokinetic properties over its parent compound, josamycin. This technical guide has provided a detailed overview of its discovery, a reproducible synthesis protocol, and an outline of its biosynthetic origins. The included experimental protocols for analysis and characterization, along with insights into its interaction with mammalian signaling pathways, offer a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into the complete elucidation of the josamycin biosynthetic gene cluster and a deeper understanding of its effects on mammalian cells will continue to expand the utility and application of this important antibiotic.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a bioactive 51-membered macrolide complex by activation of a silent polyketide synthase in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. benchchem.com [benchchem.com]

In Vitro Antibacterial Spectrum of Josamycin Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of josamycin propionate, a macrolide antibiotic. The document details its activity against a range of clinically relevant bacteria, outlines the experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Introduction

This compound is the propionyl ester of josamycin, a 16-membered ring macrolide antibiotic.[1] Like other macrolides, it is primarily bacteriostatic, inhibiting bacterial protein synthesis.[2] It is effective against many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.[1][3] This guide focuses on its in vitro activity, presenting quantitative data from various studies.

Mechanism of Action

Josamycin exerts its antibacterial effect by reversibly binding to the 50S subunit of the bacterial ribosome. This binding blocks the polypeptide exit tunnel, leading to the inhibition of protein synthesis by preventing the elongation of the peptide chain.[2]

Caption: Mechanism of Josamycin's Inhibition of Bacterial Protein Synthesis.

In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of josamycin against various clinically significant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Gram-Positive Aerobes

Josamycin demonstrates significant activity against a variety of Gram-positive aerobic bacteria, including common respiratory and skin pathogens.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 246 (erythromycin-resistant) | - | - | >2 | [4] |

| Staphylococcus aureus | - | - | - | - | [2] |

| Streptococcus pneumoniae | - | - | - | - | [2] |

| Streptococcus pyogenes | 193 | - | 0.12 | 0.25 | [5] |

| Streptococcus pyogenes | 572 | - | - | - | [6] |

| Streptococcus agalactiae | 572 | - | - | - | [6] |

| Enterococci | - | - | 0.5-1 | - | [1] |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Gram-Negative Aerobes

Josamycin's activity against Gram-negative aerobes is more limited compared to its effects on Gram-positive bacteria.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | - | 2-16 | - | - | [1] |

Atypical Bacteria

Josamycin is known for its effectiveness against atypical respiratory pathogens.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma pneumoniae | - | - | - | - | [7] |

| Chlamydia pneumoniae | 1 (type strain) | - | 0.25 | - | [3] |

Anaerobic Bacteria

Josamycin exhibits good in vitro activity against a variety of anaerobic bacteria.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | % Susceptible at ≤3.12 µg/mL | Reference(s) |

| Bacteroides spp. | 145 | - | 100 | [8] |

| Bacteroides fragilis | 132 | ≤2 | - | [9] |

| Peptococcus spp. | 132 | ≤2 | - | [9] |

| Peptostreptococcus spp. | 132 | ≤2 | - | [9] |

| Clostridium spp. | 12 | >32 (for 2 isolates) | - | [9] |

| Fusobacterium spp. | 10 | >32 (for 6 isolates) | - | [9] |

Experimental Protocols

The determination of in vitro antibacterial susceptibility is crucial for evaluating the efficacy of antibiotics. The following are detailed methodologies for two standard procedures used to determine the MIC of this compound.

Agar Dilution Method

The agar dilution method is a reference standard for antimicrobial susceptibility testing.

Caption: Workflow for the Agar Dilution Method.

Protocol:

-

Preparation of Antibiotic Plates: A stock solution of this compound is prepared. Serial twofold dilutions of the antibiotic are made and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of josamycin that completely inhibits visible bacterial growth.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antibiotics in a liquid medium.

Caption: Workflow for the Broth Microdilution Method.

Protocol:

-

Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth). Each well contains a final volume of the antibiotic dilution. A growth control well without the antibiotic and a sterility control well are included.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of josamycin at which there is no visible turbidity (bacterial growth).

Conclusion

This compound demonstrates a potent in vitro antibacterial spectrum, particularly against Gram-positive cocci and atypical pathogens, which are common causes of respiratory tract infections. Its activity against anaerobic bacteria further broadens its clinical utility. The standardized methodologies of agar and broth dilution are essential for the accurate determination of its minimum inhibitory concentrations, guiding its appropriate clinical use and informing further drug development research. This technical guide provides a foundational understanding of the in vitro characteristics of this compound for researchers and drug development professionals.

References

- 1. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of josamycin against Streptococcus pyogenes isolated from patients with upper respiratory tract infections in France - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Josamycin and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro susceptibility of common clinical anaerobic and aerobic isolates against josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Susceptibilities of Anaerobic Bacteria to Josamycin - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Josamycin Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Josamycin, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its propionate ester, josamycin propionate, is a semi-synthetic derivative with enhanced pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the josamycin core, drawing from studies on various derivatives. It includes quantitative data on antibacterial activity, detailed experimental protocols for assessing macrolide efficacy, and visualizations of its mechanism of action and its influence on cellular signaling pathways. This document serves as a comprehensive resource for researchers engaged in the development of novel macrolide antibiotics.

Introduction

Josamycin is a macrolide antibiotic produced by Streptomyces narbonensis. It exerts its bacteriostatic action by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] this compound is a prodrug of josamycin, designed to improve oral absorption and bioavailability. The propionate group is hydrolyzed in vivo to release the active josamycin molecule. Therefore, the structure-activity relationship of this compound is intrinsically linked to the SAR of the parent josamycin molecule. This guide will focus on the SAR of the core josamycin structure, with inferences drawn from the synthesis and evaluation of various josamycin derivatives.

Mechanism of Action

Josamycin targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. Its primary mechanism of action involves the following steps:

-

Binding to the 50S Ribosomal Subunit: Josamycin binds to the 23S rRNA within the large (50S) ribosomal subunit, near the peptidyl transferase center (PTC).[2]

-

Obstruction of the Nascent Peptide Exit Tunnel (NPET): The binding of josamycin partially occludes the NPET, the channel through which newly synthesized polypeptide chains emerge from the ribosome.[3]

-

Inhibition of Peptide Elongation: By blocking the NPET, josamycin sterically hinders the progression of the growing peptide chain, leading to a premature termination of translation.[2][4]

-

Dissociation of Peptidyl-tRNA: The stalled ribosome-nascent peptide complex is unstable, leading to the dissociation of peptidyl-tRNA from the ribosome.[4]

This inhibition of protein synthesis ultimately halts bacterial growth and replication.

Figure 1. Mechanism of action of josamycin on the bacterial ribosome.

Structure-Activity Relationship of the Josamycin Core

The antibacterial activity of josamycin is dictated by its complex macrocyclic structure, which includes a 16-membered lactone ring and two sugar moieties, mycaminose and mycarose.[5] The propionate ester at the 9-hydroxyl group of the leucomycin V component of josamycin primarily serves to enhance its pharmacokinetic profile. SAR studies on josamycin derivatives have revealed key structural features essential for its antibacterial activity.

Modifications of the Macrolactone Ring

-

C9-hydroxyl group: Esterification of the C9-hydroxyl group, as seen in this compound, generally improves oral absorption without significantly altering the intrinsic antibacterial activity.

-

C16-aldehyde group: Modifications at the C16-aldehyde position have been explored to enhance activity. Conversion of the aldehyde to unsaturated carbonyl compounds has yielded derivatives with comparable or, in some cases, improved activity against respiratory pathogens, including resistant strains.[6]

Modifications of the Sugar Moieties

-

Mycarose (the terminal sugar):

-

Cleavage of the mycarose sugar generally leads to a significant decrease in antibacterial activity, highlighting its importance for ribosome binding and overall efficacy.

-

Modifications at the 4'-hydroxyl group of the mycaminose (after removal of mycarose) have been investigated. Acylation of the 4'-hydroxyl group with various substituents can modulate the activity. For instance, certain arylalkyl and alkyl ester modifications have resulted in compounds with activity comparable to the parent josamycin against Staphylococcus aureus and Staphylococcus epidermidis.[7]

-

-

Mycaminose (the amino sugar): The dimethylamino group on the mycaminose sugar is crucial for activity. This basic nitrogen is believed to interact with the ribosome and is a common feature among active macrolides.

Quantitative Data: Antibacterial Activity of Josamycin and its Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of josamycin and some of its derivatives against various bacterial strains.

| Compound | Modification | S. aureus (MSSA) MIC (µg/mL) | S. epidermidis (MSSE) MIC (µg/mL) | Reference |

| Josamycin | - | 1 | 0.5 | [7] |

| Derivative 1 | 9-O-acetyl-desmycarosyl josamycin | 8 | 4 | [7] |

| Derivative 2 | 4'-O-(3-Phenylpropanoyl)-9-O-acetyl-desmycarosyl josamycin | 1 | 0.5 | [7] |

| Derivative 3 | 4'-O-butanoyl-9-O-acetyl-desmycarosyl josamycin | 1 | 0.5 | [7] |

| Compound | S. pyogenes MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | H. influenzae MIC (µg/mL) | Reference |

| Josamycin | 0.03-0.12 | 0.03-0.12 | 2-16 | [8] |

| Erythromycin | 0.016 | 0.016 | 2-8 | [8] |

| Miokamycin | 0.06-0.25 | 0.06-0.25 | 8-32 | [8] |

Experimental Protocols

The determination of the antibacterial activity of this compound and its analogs is typically performed using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound or analog (analytical grade)

-

Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of the test compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions. This brings the final volume in each well to 200 µL and the inoculum to the target concentration.

-

Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Figure 2. Experimental workflow for the broth microdilution MIC assay.

Signaling Pathway Involvement: p38 MAPK

Beyond its direct antibacterial effects, josamycin has been shown to modulate host inflammatory responses. One of the key pathways implicated is the p38 mitogen-activated protein kinase (MAPK) signaling cascade.

The p38 MAPK pathway is a crucial regulator of cytokine production and inflammation. Environmental stresses and inflammatory cytokines can activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream targets, including transcription factors and other kinases, resulting in the expression of pro-inflammatory genes.

Some studies suggest that josamycin can inhibit the activation of the p38 MAPK pathway.[9] This inhibitory effect may contribute to the anti-inflammatory properties observed with some macrolide antibiotics. The precise mechanism by which josamycin modulates this pathway is still under investigation but may involve direct or indirect interactions with components of the signaling cascade.

Figure 3. Simplified overview of the p38 MAPK signaling pathway and the potential inhibitory role of josamycin.

Conclusion

The structure-activity relationship of this compound is fundamentally that of its active core, josamycin. The 16-membered macrolactone ring and the two sugar moieties, mycaminose and mycarose, are critical for its antibacterial activity. While the propionate ester enhances its pharmacokinetic properties, modifications to the C16-aldehyde and the 4'-hydroxyl group of the desmycarosyl structure offer avenues for the development of novel derivatives with potentially improved activity or spectra. The immunomodulatory effects of josamycin, possibly through the inhibition of the p38 MAPK pathway, represent an additional area of interest for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of macrolide antibiotics.

References

- 1. nbinno.com [nbinno.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Initial Isolation and Characterization of Josamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of Josamycin, a macrolide antibiotic. It details the pioneering work that led to its discovery and the fundamental methodologies used to determine its initial physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antibiotic research.

Discovery and Producing Organism

Josamycin was first isolated in 1964 by a team of Japanese scientists led by Hamao Umezawa.[1] The antibiotic is a secondary metabolite produced by the fermentation of a strain of Streptomyces narbonensis var. josamyceticus, which was originally isolated from a soil sample in Japan.[1][2][3] The producing organism, strain A 204-P, was deposited in the National Institute of Health, Japan (NIHJ 440) and the American Type Culture Collection (ATCC 17835).[2]

Fermentation and Isolation

The production of Josamycin involves the cultivation of Streptomyces narbonensis var. josamyceticus under aerobic conditions in a culture medium containing assimilable sources of carbon and nitrogen.[2][3]

Fermentation Protocol

A typical fermentation process involves the following steps:

-

Inoculum Preparation: A culture of Streptomyces narbonensis var. josamyceticus is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.

-

Production Fermentation: The production medium, containing carbon sources like glucose and starch, and nitrogen sources such as soybean meal and yeast extract, is inoculated with the seed culture.[3][4] The fermentation is carried out at a temperature of approximately 25-30°C with continuous aeration and agitation.[2][3]

-

Monitoring: The production of Josamycin is monitored throughout the fermentation process until substantial antibiotic activity is detected in the culture broth.[2]

Isolation and Purification Protocol

The isolation and purification of Josamycin from the fermentation broth is a multi-step process designed to separate the antibiotic from the mycelium and other components of the culture medium.[2][5]

-

Filtration: The fermentation broth is first filtered to separate the mycelial biomass from the culture filtrate containing the dissolved Josamycin.[2]

-

Solvent Extraction: The pH of the culture filtrate is adjusted, and Josamycin is extracted using a water-immiscible organic solvent, such as ethyl acetate.[2][5]

-

Acidic Water Extraction: The Josamycin is then back-extracted from the organic solvent into an acidic aqueous solution.[2]

-

pH Adjustment and Re-extraction: The pH of the aqueous solution is adjusted to neutral or weakly alkaline, causing the Josamycin to precipitate or be re-extracted into an organic solvent.[2]

-

Chromatography: Further purification is achieved through chromatographic techniques, such as adsorption chromatography on alumina or silica gel.[2]

-

Crystallization: The purified Josamycin is then crystallized from a suitable solvent, such as benzene, to yield a white, amorphous powder.[5][6]

The following diagram illustrates the general workflow for the isolation and purification of Josamycin:

Physicochemical Characterization

Initial studies on the purified Josamycin established its fundamental physicochemical properties.

| Property | Value | Reference |

| Appearance | White crystalline powder | [6] |

| Molecular Formula | C42H69NO15 | [7][8] |

| Molecular Weight | 828.0 g/mol | [7][9] |

| Melting Point | 130-133 °C | [6] |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, and acidic water. Sparingly soluble in water. | [6][8] |

| UV Absorption Maximum (λmax) | 231-232 nm (in acidic solution) | [6][7][8] |

| pKa | 7.1 | [6] |

| Optical Rotation | [α]D25 -70° (c=1 in ethanol) | [6] |

Structural Elucidation

The chemical structure of Josamycin was elucidated through a combination of elemental analysis, spectroscopy (including UV, IR, and NMR), and chemical degradation studies.[10] It was identified as a 16-membered macrolide antibiotic, belonging to the leucomycin group.[6] Josamycin is chemically designated as 3-acetate 4B-(3-methylbutanoate) leucomycin V.[7][8]

Mechanism of Action

Josamycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[9][11]

The mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: Josamycin binds reversibly to the 50S subunit of the bacterial ribosome.[9][11]

-

Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis, where the peptidyl-tRNA moves from the A-site to the P-site on the ribosome.[9]

-

Cessation of Protein Elongation: The inhibition of translocation effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial protein synthesis.[11]

This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[9]

The following diagram illustrates the mechanism of action of Josamycin:

Initial Antibacterial Spectrum

Early in vitro studies demonstrated that Josamycin is primarily active against Gram-positive bacteria.[2][7] It also shows activity against some Gram-negative bacteria and other microorganisms.

| Organism Type | Examples | Activity | Reference |

| Gram-positive Aerobic Bacteria | Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae | High | [7][12] |

| Gram-negative Anaerobic Bacteria | Peptococcus, Peptostreptococcus, Clostridium | Moderate | [7] |

| Atypical Bacteria | Mycoplasma | Active | [13][14] |

Josamycin was also found to be effective against strains of Staphylococcus aureus that were resistant to other antibiotics like penicillin, streptomycin, and tetracycline.[12]

Conclusion

The initial isolation and characterization of Josamycin laid the foundation for its development as a clinically useful antibiotic. The methodologies employed, from fermentation and purification to the determination of its physicochemical properties and mechanism of action, represent a classic approach in the discovery of natural product-based drugs. This early work highlighted its potential as an effective agent against a range of bacterial pathogens, particularly Gram-positive organisms, and paved the way for its subsequent clinical use.

References

- 1. Josamycin - Wikipedia [en.wikipedia.org]

- 2. US3636197A - Josamycin and production thereof - Google Patents [patents.google.com]

- 3. DE1492035A1 - Process for the production of the new antibiotic josamycin - Google Patents [patents.google.com]

- 4. diaion.com [diaion.com]

- 5. scribd.com [scribd.com]

- 6. Josamycin [drugfuture.com]

- 7. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Josamycin? [synapse.patsnap.com]

- 12. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. What is Josamycin used for? [synapse.patsnap.com]

The Pharmacological Profile of Josamycin Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Josamycin propionate, a macrolide antibiotic derived from Streptomyces narbonensis, is a valuable therapeutic agent with a broad spectrum of activity against various bacterial pathogens. As a 16-membered ring macrolide, it presents a distinct pharmacological profile compared to 14- and 15-membered macrolides. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical applications, and safety profile. Detailed experimental protocols and visual representations of key pathways and processes are included to support research and development efforts.

Introduction

This compound is the propionyl ester of josamycin, a formulation designed to enhance stability and oral absorption.[1] It is classified as a macrolide antibiotic, a class known for its bacteriostatic action achieved by inhibiting bacterial protein synthesis.[2] Josamycin is effective against a wide range of Gram-positive bacteria, certain Gram-negative bacteria, and atypical pathogens, making it a crucial option for treating respiratory tract, skin, and soft tissue infections.[1][2][3] Its utility is particularly noted in patients with allergies to penicillin.[3][4] This document serves as an in-depth technical resource on the core pharmacological aspects of this compound.

Mechanism of Action

Josamycin exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5] Its action is multifaceted, involving direct inhibition of peptide elongation and indirect effects through the depletion of essential cellular components.

Inhibition of Bacterial Protein Synthesis

The primary mechanism of josamycin is the inhibition of protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[6][7] This binding action has several consequences:

-

Blockade of the Peptide Exit Tunnel: Josamycin physically obstructs the path through which newly synthesized (nascent) polypeptide chains exit the ribosome.[7][8]

-

Inhibition of Peptidyltransferase Activity: By occupying its binding site, josamycin interferes with the function of the peptidyl transferase center (PTC), the ribosomal active site responsible for forming peptide bonds.[5] It can slow the formation of the first peptide bond and completely inhibit the formation of the second or third, depending on the amino acid sequence.[7][9]

-

Induction of Peptidyl-tRNA Drop-off: Josamycin promotes the premature dissociation of peptidyl-tRNA (the tRNA molecule carrying the growing peptide chain) from the ribosome.[8][9] This action leads to a depletion of the available pool of tRNA in the cell, further hindering protein synthesis.[10]

This dual action of directly halting peptide elongation and indirectly depleting tRNA contributes to its potent bacteriostatic effect, which can become bactericidal at high concentrations.[6][10] The average lifetime of josamycin on the ribosome is approximately 3 hours, significantly longer than that of erythromycin (<2 minutes), which contributes to its sustained inhibitory action.[7]

Anti-inflammatory Effects

Beyond its antibacterial properties, josamycin exhibits anti-inflammatory activity. This effect is mediated through the inhibition of the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway.[11] This pathway is a key regulator of the production of pro-inflammatory cytokines. By inhibiting p38MAPK, josamycin can modulate the host's immune response, affecting neutrophils and other immune cells.[11]

Pharmacodynamics

The pharmacodynamic profile of josamycin is characterized by its broad antibacterial spectrum and potent activity against susceptible organisms.

Antibacterial Spectrum

Josamycin is effective against a wide array of pathogens.[2] Its spectrum of activity is similar to that of erythromycin but with some notable differences, particularly against certain resistant strains.[11][12]

Table 1: Antibacterial Spectrum of Josamycin (Selected Pathogens)

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus | 1 | Includes strains sensitive to Macrolides-Lincosamides-Streptogramins (MLS).[13] |

| Streptococcus pneumoniae | 0.03 - 0.12 | Highly active against pneumococci.[13] |

| Streptococcus pyogenes | 0.03 - 0.12 | Effective against Group A Streptococci.[13] |

| Enterococcus spp. | 0.5 - 1 | Moderate activity.[13] |

| Gram-Negative Aerobes | ||

| Haemophilus influenzae | 2 - 16 | Less active than erythromycin.[13] |

| Neisseria gonorrhoeae | - | Generally susceptible. |

| Bordetella pertussis | - | Susceptible. |

| Atypical Pathogens | ||

| Mycoplasma pneumoniae | 4 - 8 (MIC₅₀/₉₀) | Good activity against mycoplasmas.[5] |

| Chlamydia spp. | - | Effective against chlamydial infections.[1] |

| Ureaplasma urealyticum | - | Sensitive; used for urinary tract infections.[11] |

| Anaerobes | ||

| Bacteroides fragilis | - | Active. |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the testing method and strain. Data compiled from multiple sources.[1][5][13]

Pharmacodynamic Parameters

Key pharmacodynamic parameters highlight the binding affinity and potency of josamycin.

Table 2: Key Pharmacodynamic Parameters

| Parameter | Value | Reference |

| Dissociation Constant (Kd) from ribosome | 5.5 nM | [9] |

Pharmacokinetics

This compound is characterized by rapid absorption, extensive tissue distribution, and a pharmacokinetic profile that can exhibit significant inter-individual variability.[9]

Absorption

Following oral administration, josamycin is absorbed rapidly.[11] The propionate ester form enhances its stability and absorption.[1] Food has been reported to delay but increase absorption, leading to higher serum concentrations compared to fasting administration.[14]

Distribution

Josamycin is significantly more lipophilic than erythromycin, leading to extensive distribution into various body tissues.[8][14] It achieves concentrations in lung tissue that are 2 to 3 times higher than in the blood, making it particularly effective for respiratory infections.[8] The serum protein binding of josamycin is approximately 15%, which is lower than that of many other macrolides.[8]

Metabolism and Excretion

Josamycin is metabolized in the liver. A key characteristic is its relatively weak interaction with the cytochrome P450 enzyme system, specifically CYP3A4, compared to erythromycin.[11][15] While it is a moderate inhibitor of CYP3A4, it is considered to have a lower potential for drug-drug interactions than some other macrolides.[15] Excretion occurs primarily through the bile into the feces, with a smaller fraction eliminated in the urine.[14]

Table 3: Summary of Pharmacokinetic Parameters for Josamycin

| Parameter | Value (Mean ± SD) or Range | Notes |

| Time to Peak Concentration (Tmax) | 1.03 ± 0.41 h | After a single 1g oral dose on a fasting stomach.[11] |

| 1.5 - 1.8 h | In a multiple-dose steady-state study.[9] | |

| Peak Plasma Concentration (Cmax) | 3.22 ± 2.21 mg/L | After a single 1g oral dose on a fasting stomach.[11] |

| 1.02 µg/mL (propionate) | In a multiple-dose steady-state study (1000 mg).[9] | |

| 0.36 µg/mL (base) | Metabolite concentration in the same steady-state study.[9] | |

| Elimination Half-life (t½) | 1.7 ± 0.42 h | After a single 1g oral dose.[11] |

| Area Under the Curve (AUC) | 6.66 ± 4.33 h·mg/L | After a single 1g oral dose.[11] |

| Bioavailability | 116% (relative) | Compared to a reference formulation.[11] |

| Renal Clearance | 76.2 ± 53 mL/min | [11] |

| Urinary Excretion | 1.12 ± 2.21 % (of dose) | Excreted in urine within 24 hours.[11] |

| Protein Binding | ~15% | [8] |

Note: Pharmacokinetic parameters show considerable intra- and inter-individual variability.[9]

Clinical Efficacy

This compound has demonstrated clinical efficacy in the treatment of a variety of infections.

Respiratory Tract Infections

It is widely used for respiratory infections such as acute bronchitis, exacerbations of chronic bronchitis, and pneumonia.[3][11][16] In a large study of 6,033 outpatients with bronchopulmonary infections, josamycin (2g/day) resulted in high rates of cure and improvement.[14]

Table 4: Clinical Efficacy in Bronchopulmonary Infections

| Indication | Cure Rate | Improvement Rate |

| Acute Bronchitis | 82% | 16% |

| Exacerbation of Chronic Bronchitis | 30% | 66% |

| Typical Pneumonia | 85% | 13% |

| Atypical Pneumonia | 85% | 13% |

| Data from a clinical study of 6,033 patients.[14] |

In a randomized trial comparing josamycin (500 mg three times daily) with clarithromycin for acute exacerbations of chronic bronchitis, josamycin showed a clinical cure rate of 76% and an improvement rate of 19%.[] The eradication rate for causative pathogens was approximately 95%, comparable to clarithromycin.[]

Other Infections

Josamycin is also effective for:

-

Skin and Soft Tissue Infections: Used to treat infections caused by Staphylococcus aureus and Streptococcus pyogenes.[13][16]

-

Oral and Dental Infections: It shows strong activity against aerobic and anaerobic bacteria responsible for acute oral infections.[11]

-

Otorhinological Infections: Effective in pediatric populations for conditions like otitis media.[2]

Safety and Toxicology

This compound is generally well-tolerated.[2][13]

Adverse Effects

The most common adverse effects are gastrointestinal in nature.[13][15][18]

-

Common: Nausea, vomiting, diarrhea, abdominal pain, anorexia.[11][18][19] These are often mild and transient.[14]

-

Less Common: Skin rashes, itching, fever, taste abnormalities.[19]

-

Rare but Serious:

-

Hepatotoxicity: Can cause elevated liver enzymes and, rarely, cholestatic jaundice. Monitoring of liver function is recommended during prolonged use.[18][20]

-

Cardiovascular Effects: Like other macrolides, josamycin can cause QT interval prolongation, which carries a risk of cardiac arrhythmias.[15]

-

Severe Allergic Reactions: Anaphylaxis, Stevens-Johnson Syndrome (SJS), and Toxic Epidermal Necrolysis (TEN) have been reported with macrolides.[15]

-

Drug Interactions

As a moderate inhibitor of the CYP3A4 enzyme, josamycin can increase the plasma concentrations of co-administered drugs that are substrates of this enzyme.[15]

-

Contraindicated: Ergot alkaloids (e.g., ergotamine), due to the risk of acute ergotism.[15]

-

Clinically Significant Interactions:

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of josamycin.

-

Preparation of Josamycin Stock Solution: Accurately weigh a reference standard of this compound and dissolve in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1000 µg/mL).

-

Preparation of Agar Plates: Prepare Mueller-Hinton agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

-

Incorporation of Antibiotic: Add appropriate volumes of the josamycin stock solution to aliquots of molten agar to create a series of plates with doubling dilutions of the antibiotic (e.g., from 64 µg/mL to 0.03 µg/mL). A control plate with no antibiotic is also prepared. Pour plates to a uniform depth (e.g., 4 mm) and allow them to solidify.

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Using an inoculum-replicating apparatus, transfer a standardized volume of the bacterial suspension to the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of josamycin that completely inhibits visible growth of the bacterium. A faint haze or a single colony is disregarded. The growth control plate must show confluent growth.

Protocol for Pharmacokinetic Analysis (HPLC Method)

This protocol describes a general method for quantifying josamycin in biological matrices like serum or plasma.

-

Sample Collection: Collect blood samples from subjects at predetermined time points following drug administration into heparinized tubes. Centrifuge to separate plasma and store at -20°C or below until analysis.

-

Preparation of Standards and Quality Controls: Prepare a stock solution of this compound and an internal standard (IS) in methanol. Create a series of calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the drug and IS.

-

Sample Preparation (Solid-Phase Extraction - SPE): a. Condition an SPE cartridge (e.g., C18) with methanol followed by water. b. Load the plasma sample (pre-treated with the IS) onto the cartridge. c. Wash the cartridge with a specific wash solution to remove interfering substances. d. Elute josamycin and the IS from the cartridge with an appropriate elution solvent (e.g., methanol). e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

HPLC Analysis:

-

Column: C18 reversed-phase analytical column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), delivered isocratically or via a gradient.

-

Flow Rate: e.g., 1.0 mL/min.

-

Injection Volume: e.g., 20 µL.

-

Detection: UV detection at approximately 231 nm.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio (josamycin/IS) against the concentration of the calibration standards. Use the regression equation from the curve to calculate the josamycin concentration in the unknown samples. Use these concentrations to determine pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).

Conclusion

This compound remains a clinically relevant macrolide antibiotic with a well-defined mechanism of action and a favorable pharmacokinetic profile for treating specific bacterial infections. Its dual action on the bacterial ribosome, combined with good tissue penetration, particularly in the lungs, underpins its efficacy in respiratory tract infections. While generally safe, its potential for gastrointestinal side effects and drug interactions via CYP3A4 inhibition necessitates careful clinical management. The detailed pharmacological data and experimental protocols presented in this guide provide a solid foundation for further research, drug development, and informed clinical use of this important antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. [Josamycin in bronchopulmonary and otorhinological diseases in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. researchgate.net [researchgate.net]

- 5. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. KEGG DRUG: this compound [kegg.jp]

- 13. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Josamycin in the treatment of bronchopulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Susceptibility Studies with Josamycin and Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. medchemexpress.com [medchemexpress.com]

- 19. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 20. facm.ucl.ac.be [facm.ucl.ac.be]

Methodological & Application

Application Notes and Protocols for Josamycin Propionate in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Josamycin propionate is a macrolide antibiotic that has demonstrated effects beyond its antimicrobial properties, including potential applications in cell biology research. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture studies, with a focus on determining appropriate dosages, assessing cytotoxicity, and investigating its impact on cellular signaling pathways. Josamycin has been shown to affect mitochondrial function and modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, making it a compound of interest for cellular research.

Data Presentation

The cytotoxic effects of josamycin can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the appropriate dosage for in vitro experiments.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| K562 | Human erythroleukemia | 39 | [1] |

| Primary Human Osteoblasts | Primary cells | 20-40 µg/ml (for macrolides) | [2] |

Note: The value for primary human osteoblasts is a general inhibitory concentration for macrolides and not specific to this compound. Researchers should perform a dose-response curve to determine the precise IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results. This compound has low solubility in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sterile filter (0.22 µm)

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex the solution until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the sterile stock solution into smaller volumes in nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of p38 MAPK, a key component of the MAPK signaling pathway.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with the desired concentrations of this compound for the specified time.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control.

Mandatory Visualizations

Caption: Experimental workflow for in vitro studies.

Caption: Josamycin's influence on the p38 MAPK pathway.

References

Application Notes and Protocols for Josamycin Propionate Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of josamycin propionate in various animal models, including detailed protocols, pharmacokinetic data, and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers designing and conducting preclinical studies with this macrolide antibiotic.

Mechanism of Action

This compound, a prodrug of the macrolide antibiotic josamycin, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The active compound, josamycin, binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[2][3] This action effectively halts the production of essential bacterial proteins, leading to a bacteriostatic or bactericidal effect depending on the concentration and the specific pathogen.[3]

Beyond its direct antibacterial activity, josamycin has been shown to modulate host inflammatory responses. Evidence suggests that josamycin can inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is a key regulator of the production of pro-inflammatory cytokines.[4] By inhibiting p38 MAPK, josamycin may reduce the expression of inflammatory mediators, contributing to its therapeutic effect in infectious diseases with a significant inflammatory component.

subgraph "cluster_upstream" { label="Upstream Activators"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; MAP3K4 [label="MAP3K4"]; MAP2K3 [label="MAP2K3/6"]; GADD45A [label="GADD45A"]; }

subgraph "cluster_core" { label="Core Pathway"; bgcolor="#F1F3F4"; style="rounded"; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_downstream" { label="Downstream Effects"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(e.g., IL-1, IL-6, TNF-α)"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Josamycin [label="Josamycin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

MAP3K4 -> MAP2K3; GADD45A -> MAP2K3; MAP2K3 -> p38; p38 -> Cytokines; Cytokines -> Inflammation;

Josamycin -> p38 [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 1: Proposed inhibitory effect of josamycin on the p38 MAPK signaling pathway.